REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([CH2:7][OH:8])=[CH:5][N:4]=[CH:3]1.[Cl:9]N1C(=O)CCC1=O>O1CCOCC1>[Cl:9][C:5]1[N:4]=[CH:3][N:2]([CH3:1])[C:6]=1[CH2:7][OH:8]
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Name
|
|
Quantity
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1.14 g
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Type
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reactant
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Smiles
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CN1C=NC=C1CO
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Name
|
|
Quantity
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1.38 g
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Type
|
reactant
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Smiles
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ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The resulting mixture was stirred at room temperature overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Dioxane was removed under vacuum
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Reaction Time |
8 (± 8) h |
Name
|
|
Type
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product
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Smiles
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ClC=1N=CN(C1CO)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |